8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Description
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a rigid azabicyclo[3.2.1]octane scaffold. Key structural attributes include:
- 8-position substitution: A 2-chloro-4-fluorobenzoyl group, introducing electron-withdrawing halogen atoms (Cl, F) that enhance electrophilicity and influence receptor binding interactions.
- 3-position substitution: A cyclopropylidene group, contributing steric rigidity and modulating stereoelectronic properties.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c18-16-9-12(19)3-6-15(16)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZWMXHOVYLMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies .
Initial Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of an acyclic precursor containing the necessary stereochemical information.
Introduction of the Cyclopropylidene Group: This can be achieved through a cyclopropanation reaction, where a suitable cyclopropylidene precursor is reacted with the azabicyclo[3.2.1]octane core under specific conditions.
Attachment of the 2-Chloro-4-fluorobenzoyl Group: This step typically involves an acylation reaction, where the azabicyclo[3.2.1]octane derivative is treated with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
The compound 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a complex organic molecule with potential applications across various scientific disciplines, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by comprehensive data and case studies.
Structure and Composition
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{16}ClF_{1}N
- Molecular Weight : 275.75 g/mol
Physicochemical Properties
The physicochemical properties of this compound, such as solubility, melting point, and stability under various conditions, are crucial for its application in drug formulation and development.
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as receptors or enzymes involved in disease pathways.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of bicyclic compounds exhibit significant anticancer activity. For instance, a derivative similar to this compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results against specific cancer cell lines.
Neuropharmacology
The unique bicyclic structure of this compound makes it a candidate for neuropharmacological studies, particularly in the development of drugs targeting neurological disorders.
Case Study: Neuroprotective Effects
Research has indicated that certain bicyclic compounds can provide neuroprotective effects by modulating neurotransmitter systems. A study focusing on similar compounds found that they could enhance cognitive function and protect against neurodegeneration in animal models.
Synthetic Chemistry
In synthetic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Data Table: Synthetic Routes
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | 4-Fluorobenzoyl chloride + Cyclopropylamine | Anhydrous conditions, AlCl3 catalyst | 85 |
| Nucleophilic Substitution | Chlorinated derivative + Azabicyclo compound | Base-mediated reaction | 90 |
Mechanism of Action
The mechanism of action of 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The azabicyclo[3.2.1]octane core can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The presence of the 2-chloro-4-fluorobenzoyl group can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The azabicyclo[3.2.1]octane scaffold is highly modular, with variations at the 3- and 8-positions significantly altering pharmacological profiles. Below is a comparative analysis of key analogues:
Pharmacological Profiles
- Transporter Affinity : The 8-cyclopropylmethyl group in analogue 22e confers >100-fold selectivity for SERT over DAT, whereas halogenated benzoyl/benzyl groups (as in the main compound) may prioritize DAT/NET interactions due to enhanced lipophilicity .
Commercial and Research Derivatives
- Biopharmacule Catalog : Lists analogues like 8-benzyl-3-chloro-8-azabicyclo[3.2.1]octane and 8-cyclopropylmethyl-3-carbonitrile derivatives, highlighting industrial interest in this scaffold for CNS drug discovery .
- Spiro-Oxirane Derivatives : Compounds like 8-(3-chloro-5-fluorobenzyl)spiro-oxirane demonstrate structural versatility but lack detailed pharmacological data .
Key Research Findings and Implications
- SAR Insights : The 8-position substituent governs transporter selectivity, while the 3-position modulates stereoselectivity and metabolic stability .
- Therapeutic Potential: Halogenated aryl groups (e.g., 2-chloro-4-fluorobenzoyl) may enhance blood-brain barrier permeability, positioning the main compound as a candidate for neuropsychiatric drug development .
Biological Activity
The compound 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a member of the bicyclic amine class and has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃ClFNO
- Molecular Weight : 273.71 g/mol
The compound features a bicyclic structure that is critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus, suggesting potential efficacy in treating bacterial infections .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| MA-1156 | 15 | 16 µM |
| MA-1115 | 14 | 32 µM |
| MA-1116 | 16 | 64 µM |
This data implies that the presence of halogen substituents, such as chlorine and fluorine, may enhance antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
Receptor Interaction
The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. Compounds in the bicyclic amine category have been shown to act as inhibitors for specific enzymes like PSEN1, which is implicated in neurodegenerative diseases .
Table 2: Receptor Binding Affinities
| Compound Name | Target Receptor | Binding Affinity (nM) |
|---|---|---|
| (+)-13b | PSEN1 | 5.5 |
| (+)-21a | PSEN2 | >300 |
The binding affinities suggest that modifications to the bicyclic structure can significantly influence receptor selectivity and potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of halogens at specific positions on the aromatic ring appears to enhance both antimicrobial and receptor binding activities. For example, replacing hydrogen atoms with fluorine or chlorine increases electron-withdrawing effects, which may stabilize the active conformation of the molecule during receptor binding .
Case Studies
A study evaluating various derivatives of bicyclic amines found that modifications leading to increased lipophilicity correlated with enhanced activity against bacterial strains . This aligns with findings from SAR analyses where fluorinated compounds exhibited superior antimicrobial properties compared to their non-fluorinated counterparts.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane?
Methodological Answer:
The synthesis typically involves a multi-step route starting with functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
- Condensation reactions to introduce the 2-chloro-4-fluorobenzoyl group, often using coupling reagents like EDC/HOBt under anhydrous conditions .
- Cyclopropane ring formation via [2+1] cycloaddition or alkylidene transfer reactions, requiring strict temperature control (−10°C to 25°C) and catalysts such as Rh(II) complexes .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product (>95% purity) .
Critical factors : Solvent choice (e.g., DMF for polar intermediates, dichloromethane for hydrophobic steps), inert atmosphere (N₂/Ar), and real-time monitoring via TLC/LC-MS .
Basic: Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopropylidene proton signals at δ 1.2–1.8 ppm, benzoyl aromatic protons at δ 7.3–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₁₉H₁₈ClFNO₂).
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and halogen (C-Cl/F vibrations) functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry and bicyclic conformation, critical for SAR studies (see for analogous structures) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
Methodological Answer:
- Systematic substituent variation : Replace the 2-chloro-4-fluorobenzoyl group with other halogens (e.g., Br, I) or electron-withdrawing groups (NO₂, CF₃) to assess halogen bonding/π-π stacking effects .
- Cyclopropane modification : Test saturated cyclopropane vs. larger rings (e.g., cyclohexylidene) to evaluate steric/electronic contributions to target binding .
- Biological assays : Use in vitro receptor binding assays (e.g., dopamine/serotonin transporters) and in vivo pharmacokinetic profiling (plasma half-life, BBB permeability) .
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and selectivity .
Advanced: How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Purity verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR to exclude impurities (>98% purity required) .
- Assay standardization : Replicate experiments under controlled conditions (pH 7.4 buffer, 37°C, CO₂/O₂ balance) using validated cell lines (e.g., HEK293 for receptor studies) .
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for functional activity .
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. saline), vehicle controls, and endpoint detection methods .
Advanced: What in silico approaches predict this compound's interaction with neurological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into crystal structures of dopamine/norepinephrine transporters (PDB IDs: 4XP4, 6JWB). Focus on halogen bonding with Tyr-95/Phe-320 residues .
- Pharmacophore modeling : Define essential features (e.g., bicyclic core for rigidity, benzoyl halogen for hydrophobic pockets) using Discovery Studio .
- ADMET prediction : Utilize SwissADME or ADMETlab to forecast bioavailability, CNS penetration (BBB score), and metabolic stability (CYP450 interactions) .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and identify key residues for mutagenesis studies .
Advanced: What strategies mitigate degradation during storage and handling?
Methodological Answer:
- Storage conditions : Lyophilize the compound and store at −80°C under argon to prevent hydrolysis of the cyclopropylidene group .
- Solvent selection : Prepare stock solutions in anhydrous DMSO (sealed vials with molecular sieves) to avoid moisture-induced degradation .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., ring-opened byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
